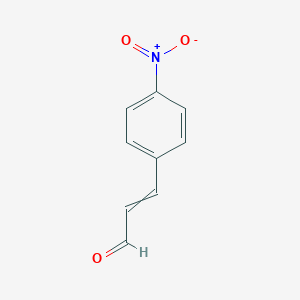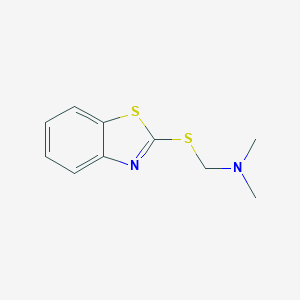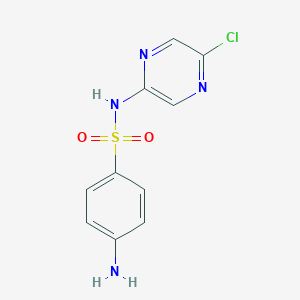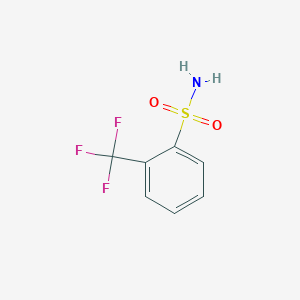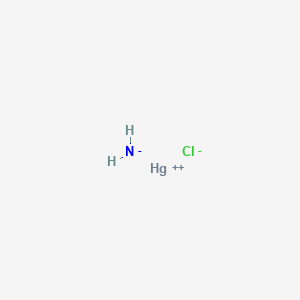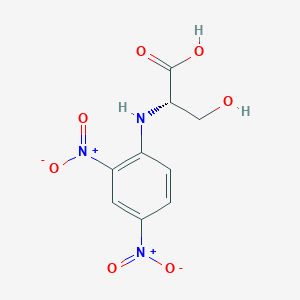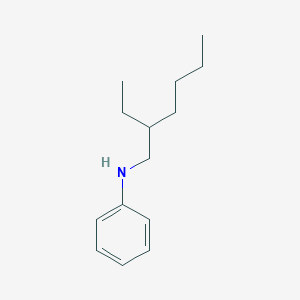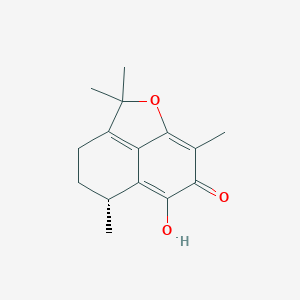
Perezinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Perezinone is a natural product that has been isolated from the fungus, Phoma sp. It has been found to possess a range of interesting biological activities and has attracted considerable attention from the scientific community.
Mécanisme D'action
The mechanism of action of perezinone is not fully understood. However, it is thought to act by inhibiting the growth of microorganisms by disrupting their cell membrane. It has also been found to induce apoptosis in cancer cells by activating the caspase pathway.
Effets Biochimiques Et Physiologiques
Perezinone has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of several fungal and bacterial strains, including Candida albicans, Staphylococcus aureus, and Escherichia coli. It has also been found to induce apoptosis in cancer cells and to have immunomodulatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of perezinone is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of microbial growth and development. However, one of the limitations of perezinone is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for the research on perezinone. One area of interest is the development of new drugs based on the structure of perezinone. Another area of interest is the study of the mechanisms of action of perezinone, which could lead to the development of new antimicrobial agents. Additionally, the immunomodulatory effects of perezinone could be further explored for their potential use in the treatment of autoimmune diseases. Finally, the synthesis of new derivatives of perezinone could lead to the discovery of compounds with even more potent biological activities.
Méthodes De Synthèse
Perezinone is a complex natural product that has been synthesized by several research groups. The most common method for synthesizing perezinone involves the use of a palladium-catalyzed cross-coupling reaction between a vinyl iodide and a boronic acid. The reaction is carried out under mild conditions and results in a high yield of perezinone.
Applications De Recherche Scientifique
Perezinone has been found to possess a range of interesting biological activities, including antifungal, antibacterial, and antitumor activities. It has also been found to have immunomodulatory effects and to be a potent inhibitor of the enzyme, acetylcholinesterase. These properties make perezinone a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
10124-08-0 |
|---|---|
Nom du produit |
Perezinone |
Formule moléculaire |
C15H18O3 |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
(7R)-9-hydroxy-3,3,7,11-tetramethyl-2-oxatricyclo[6.3.1.04,12]dodeca-1(11),4(12),8-trien-10-one |
InChI |
InChI=1S/C15H18O3/c1-7-5-6-9-11-10(7)13(17)12(16)8(2)14(11)18-15(9,3)4/h7,17H,5-6H2,1-4H3/t7-/m1/s1 |
Clé InChI |
GPLYVANRJRWDMO-SSDOTTSWSA-N |
SMILES isomérique |
C[C@@H]1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
SMILES |
CC1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
SMILES canonique |
CC1CCC2=C3C1=C(C(=O)C(=C3OC2(C)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



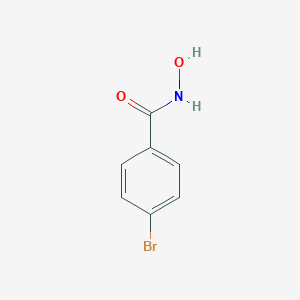
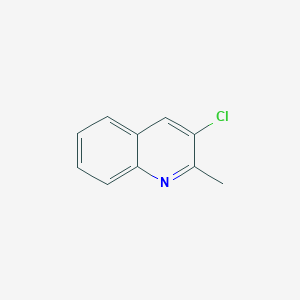
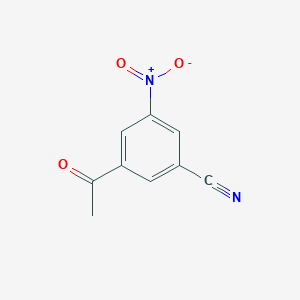
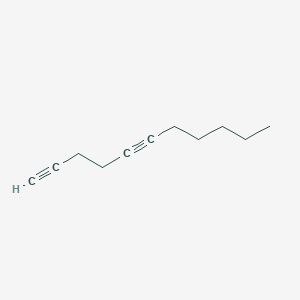
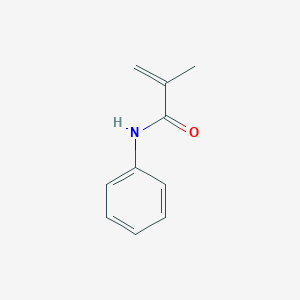
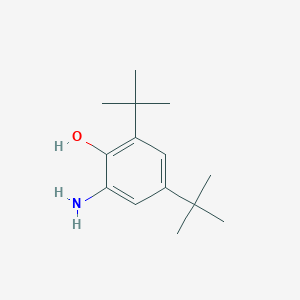
![2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl oleate](/img/structure/B167887.png)
